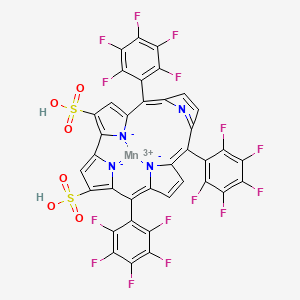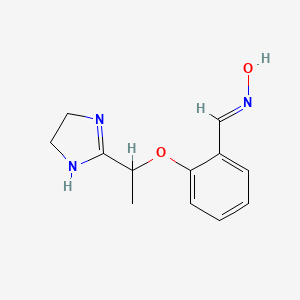![molecular formula C7H9NO2 B12341603 (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Azabicyclo[221]hept-5-ene-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder cycloaddition reaction. One common method includes the reaction of cyclopentadiene with a suitable dienophile such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using a one-pot procedure that combines the Diels-Alder reaction with subsequent steps to introduce the carboxylic acid functionality. This method is efficient and scalable, allowing for the production of the compound in metric ton quantities .
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs that retain the bicyclic structure .
Scientific Research Applications
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved often include the modification of nucleophilic sites and the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and nitrogen positioning.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound shares the bicyclic framework but differs in the positioning of the carboxylic acid group.
Uniqueness
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom within the bicyclic system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m0/s1 |
InChI Key |
LTBWRUUYOYWXEY-WRVKLSGPSA-N |
Isomeric SMILES |
C1C2C=CC1N[C@@H]2C(=O)O |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)

![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)

![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)



![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)

